molecular formula C18H26N4O2S B6241210 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide CAS No. 2290608-04-5

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide

Cat. No.: B6241210
CAS No.: 2290608-04-5
M. Wt: 362.5
InChI Key:
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Description

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, an imidazole ring, and a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Cyclohexylamino Group: This step involves the nucleophilic substitution of a suitable precursor with cyclohexylamine.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The imidazole ring can participate in hydrogen bonding and other interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclohexylamino)-3-(1-methyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide
  • 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-ethylbenzene-1-sulfonamide

Uniqueness

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its hydrophobicity, while the imidazole ring provides opportunities for hydrogen bonding and electronic interactions.

Properties

CAS No.

2290608-04-5

Molecular Formula

C18H26N4O2S

Molecular Weight

362.5

Purity

95

Origin of Product

United States

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